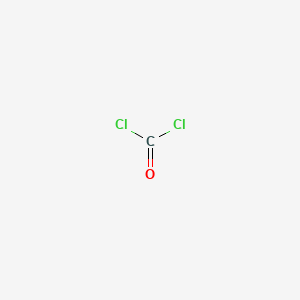
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClN3O5 and a molecular weight of 315.71 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further linked to a glucopyranoside moiety with a chlorine atom at the 6th position. The unique structure of this compound makes it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azido Group:
Glycosylation: The azidophenyl derivative is then subjected to glycosylation with a protected glucose derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the glycosidic bond.
Deprotection and Chlorination:
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Sodium Azide (NaN3):
Thionyl Chloride (SOCl2): Used for chlorination.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Boron Trifluoride Etherate (BF3·OEt2): Used as a catalyst in glycosylation reactions.
Major Products Formed
Aminophenyl Derivatives: Formed through the reduction of the azido group.
Quinones: Formed through the oxidation of the phenyl ring.
科学研究应用
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s glucopyranoside moiety may also interact with carbohydrate-binding proteins, influencing various biological pathways.
相似化合物的比较
Similar Compounds
4-Azidophenyl-beta-glucopyranoside: Lacks the chlorine atom at the 6th position.
6-Chloro-6-deoxy-beta-glucopyranoside: Lacks the azido group on the phenyl ring.
4-Aminophenyl-6-chloro-6-deoxy-beta-glucopyranoside: Contains an amino group instead of an azido group.
Uniqueness
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is unique due to the presence of both the azido group and the chlorine atom, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in synthetic chemistry, bioconjugation, and molecular biology.
属性
CAS 编号 |
75871-51-1 |
|---|---|
分子式 |
C12H14ClN3O5 |
分子量 |
315.71 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14ClN3O5/c13-5-8-9(17)10(18)11(19)12(21-8)20-7-3-1-6(2-4-7)15-16-14/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI 键 |
WWMGAQUXQNEPDE-RMPHRYRLSA-N |
SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O |
手性 SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O |
规范 SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O |
同义词 |
4-azidophenyl-6-chloro-6-deoxy-beta-glucopyranoside APCDGP p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside para-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















